molecular formula C16H16N2O6S2 B11586727 4-amino-2-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-oxobutanoic acid

4-amino-2-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-oxobutanoic acid

Cat. No.: B11586727
M. Wt: 396.4 g/mol
InChI Key: BDXHCBHRPXPEOK-XGICHPGQSA-N
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Description

4-amino-2-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-oxobutanoic acid is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzylidene group, and multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-oxobutanoic acid typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-amino-2-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-2-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The thiazolidinone ring and benzylidene group are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5E)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanedioic acid
  • (5E)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid
  • (5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid

Uniqueness

What sets 4-amino-2-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-oxobutanoic acid apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C16H16N2O6S2

Molecular Weight

396.4 g/mol

IUPAC Name

4-amino-2-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-oxobutanoic acid

InChI

InChI=1S/C16H16N2O6S2/c1-23-9-4-3-8(11(6-9)24-2)5-12-14(20)18(16(25)26-12)10(15(21)22)7-13(17)19/h3-6,10H,7H2,1-2H3,(H2,17,19)(H,21,22)/b12-5-

InChI Key

BDXHCBHRPXPEOK-XGICHPGQSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)N)C(=O)O)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CC(=O)N)C(=O)O)OC

Origin of Product

United States

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